molecular formula C11H13NO B2847746 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one CAS No. 175093-00-2

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No.: B2847746
CAS No.: 175093-00-2
M. Wt: 175.231
InChI Key: ZIVVEMIZDQRVFL-UHFFFAOYSA-N
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Description

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a bicyclic organic compound featuring a seven-membered azepine ring fused to a benzene ring. The molecule contains a ketone group at position 2 and a methyl substituent at position 7 (Figure 1). Benzazepinones are widely studied in medicinal chemistry due to their structural similarity to bioactive molecules, including CNS-targeting drugs and enzyme inhibitors .

Properties

IUPAC Name

7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-5-6-10-9(7-8)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVVEMIZDQRVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175093-00-2
Record name 7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzazepines depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets. For instance, it can act as a competitive antagonist at vasopressin V2 receptors, thereby inhibiting the effects of vasopressin and leading to increased excretion of water without electrolyte loss . This mechanism is particularly relevant in the treatment of conditions like hyponatremia.

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

  • 9-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 82039-17-6): This positional isomer has a methyl group at position 9 instead of 5. The molecular formula (C11H13NO) and weight (175.23 g/mol) are identical to the 7-methyl derivative, but crystallographic data suggests distinct conformational preferences .
  • 6-Bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS N/A): Substitution with bromine at position 6 increases molecular weight (242.09 g/mol, C10H10BrNO) and introduces electronegativity, enhancing reactivity in cross-coupling reactions. This compound is primarily used in synthetic intermediates for pharmaceuticals .

Derivatives with Functional Group Variations

  • (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: The addition of a methoxyimino group at position 5 creates an oxime ether, influencing hydrogen-bonding capacity and bioavailability. X-ray crystallography confirms the (E)-configuration, which is critical for its trypanocidal activity .

Benzodiazepinone Analogues

  • 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam): This benzodiazepinone derivative includes a nitro group and chlorophenyl substituent, significantly altering electron distribution and receptor affinity. It exhibits anxiolytic properties due to GABA receptor modulation .
  • 7-Chloro-5-(2-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2-one: The fluorophenoxy group enhances lipophilicity and blood-brain barrier penetration, making it suitable for neuropharmacological studies .

Heterocyclic Modifications

  • 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one (CAS 66191-66-0) : The methoxy group at position 7 enhances electron-donating effects, stabilizing the ketone moiety and modifying metabolic pathways .

Data Tables

Table 1: Key Properties of Selected Benzazepinones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one C11H13NO 175.23 Methyl (C7) Under investigation
9-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one C11H13NO 175.23 Methyl (C9) Metabolic studies
6-Bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one C10H10BrNO 242.09 Bromine (C6) Synthetic intermediate
(E)-5-(Methoxyimino)-benzazepin-2-one C12H14N2O2 218.25 Methoxyimino (C5) Antitrypanosomal

Table 2: Comparison of Benzodiazepinones and Benzazepinones

Compound Class Core Structure Example Compound Therapeutic Use Reference
Benzazepinone 7-membered ring 7-Methyl derivative Enzyme inhibition
Benzodiazepinone 7-membered + N Methylclonazepam Anxiolytic
Benzotriazepinone 7-membered + 3N 5-Aryl derivatives Anticancer

Biological Activity

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. Its unique structure, characterized by a seven-membered ring fused with a benzene ring and a ketone functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is pivotal to its biological activity. The presence of a methyl group at the seventh position affects its pharmacokinetic and pharmacodynamic properties.

Chemical Formula: C11_{11}H13_{13}N\O

Molecular Weight: 175.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound exhibits inhibitory effects on certain enzymes that are crucial in metabolic pathways.
  • Receptor Binding: It shows affinity for various receptors involved in neurotransmission and cellular signaling.

These interactions may modulate critical biological processes such as signal transduction pathways and metabolic regulation.

Biological Activities

Research indicates several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of benzazepines can exhibit anticancer properties. For instance, related compounds have shown significant antiproliferative effects on cancer cell lines.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-70.67 ± 0.18
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-oneVariousMicromolar range

These findings suggest that the compound may act through mechanisms involving apoptosis regulation and inhibition of cell proliferation.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antiproliferative Activity:
    • A series of experiments demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells.
    • The study utilized cDNA microarray technology to identify potential drug targets related to apoptosis pathways .
  • Neuroprotective Mechanisms:
    • Research highlighted the compound's ability to modulate neurotransmitter systems and reduce neuroinflammation.
    • In vitro models showed that it could decrease markers of oxidative stress in neuronal cells .

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